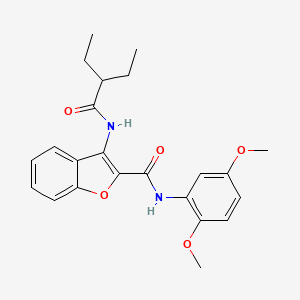

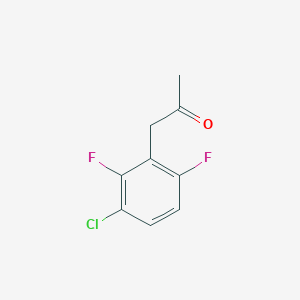

![molecular formula C24H30N6O2 B2531442 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878727-49-2](/img/structure/B2531442.png)

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex purine derivative with potential applications in various fields of chemistry and biology. The structure of the compound suggests that it is a purine derivative with additional functional groups that may confer unique physical and chemical properties. The presence of a piperidine ring, imidazole moiety, and multiple methyl groups indicates a molecule that could be of interest in pharmaceutical research or as a specialized reagent in chemical synthesis.

Synthesis Analysis

The synthesis of purine derivatives such as the one described can be complex, involving multiple steps and specific reagents. The provided papers discuss the synthesis of related compounds. For instance, the synthesis of 6-(azolyl)purines is described, starting from base materials like 2,6-dichloropurine and imidazole, leading to various substituted purines . Although the exact synthesis of the compound is not detailed, the methods described in the papers could potentially be adapted for its synthesis. The intramolecular alkylation steps mentioned in the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their reactivity and interaction with biological systems. The X-ray crystal structures of similar compounds show that the purine and appended azolyl rings can adopt coplanar or twisted conformations, which can significantly affect the molecule's properties . The degree of coplanarity or twist in the molecule can influence its ability to interact with enzymes, receptors, or other molecular targets, which is essential for drug design and development.

Chemical Reactions Analysis

The reactivity of purine derivatives is influenced by the substituents on the purine ring. The papers describe regiospecific alkylation and glycosylation reactions at the N9 position of the purine ring . These reactions are important for modifying the purine structure to achieve desired properties or biological activity. The compound , with its specific substituents, may undergo similar chemical reactions, which could be exploited in synthetic chemistry or drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives like the one described are determined by their molecular structure. The presence of multiple methyl groups and a piperidine ring could affect the compound's solubility, stability, and reactivity. The coplanarity or twist of the purine and imidazole rings can also influence the compound's ability to form hydrogen bonds or interact with solvents, which is important for its behavior in biological systems or chemical reactions . Understanding these properties is crucial for the practical application of the compound in research or industry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

- A series of compounds, including those structurally related to the specified compound, have been synthesized and evaluated for their potential pharmacological properties. One study focused on the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, revealing compounds with potent 5-HT(1A) receptor ligands. Preliminary in vitro studies indicated anxiolytic-like and antidepressant-like activities in mice, suggesting the relevance of these compounds in developing new therapeutics with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).

Antioxidant and Vasodilator Activities

- Another study developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives to investigate their vasodilator activity, aiming at potential anti-asthmatic agents. Compounds demonstrated significant pulmonary vasodilator activity compared to the standard Cilostazol, highlighting their utility in researching new treatments for asthma (Bhatia et al., 2016).

Antidepressant and Anxiolytic-like Activity

- Further research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized and tested their affinity for serotoninergic and dopaminergic receptors. Some compounds demonstrated potential as 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for dopamine D2 receptors, showcasing potential antidepressant and anxiolytic agents (Zagórska et al., 2015).

Synthesis and Antioxidant Evaluation

- The synthesis and evaluation of pyrazolopyridine derivatives have also been explored, with some compounds showing promising antioxidant properties. These findings suggest the potential of such compounds in developing antioxidant therapies (Gouda, 2012).

Luminescence Sensing Applications

- Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized and showed selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensors for chemical detection (Shi et al., 2015).

Wirkmechanismus

The exact mechanism of action can vary greatly depending on the specific structure and functional groups present in the imidazole derivative. Some imidazole derivatives work by interacting with specific enzymes or receptors, altering their function and leading to changes in cellular processes .

The pharmacokinetics of imidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors such as solubility, stability, and the presence of specific functional groups can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

The action of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Eigenschaften

IUPAC Name |

6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-16-8-9-19(17(2)14-16)30-18(3)15-29-20-21(25-23(29)30)26(4)24(32)28(22(20)31)13-12-27-10-6-5-7-11-27/h8-9,14-15H,5-7,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJFYBYBOCRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

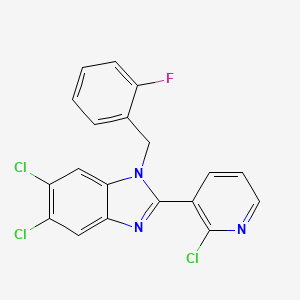

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)

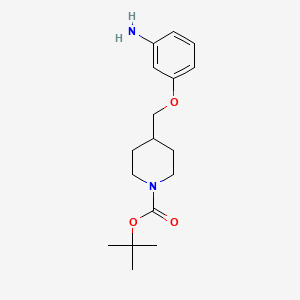

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)

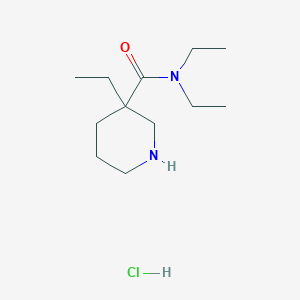

![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)

![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)

![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)